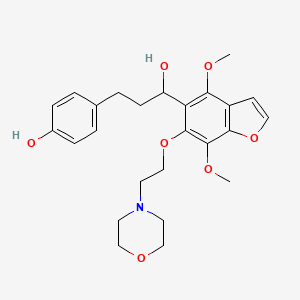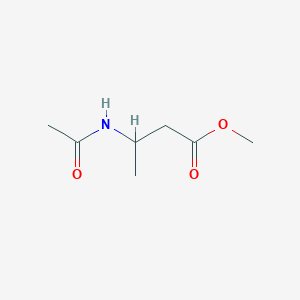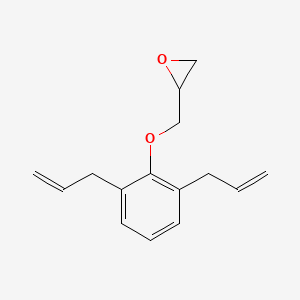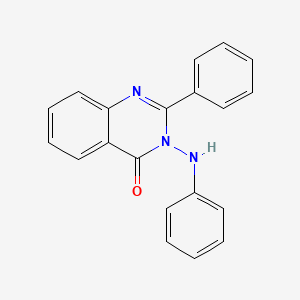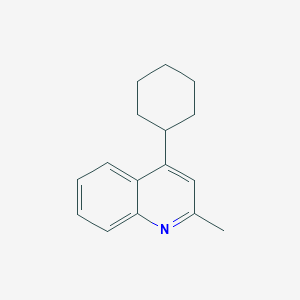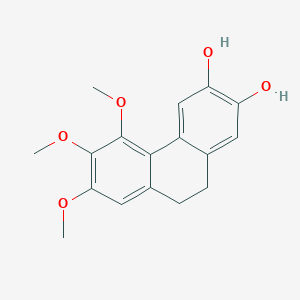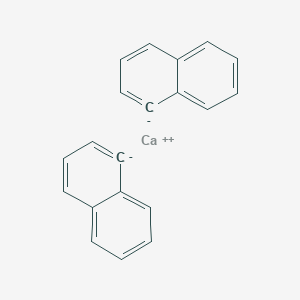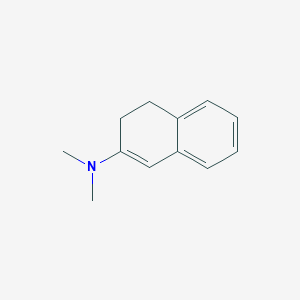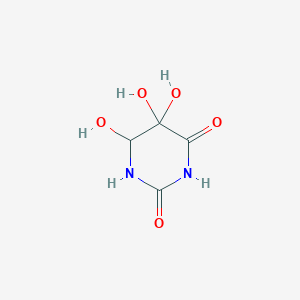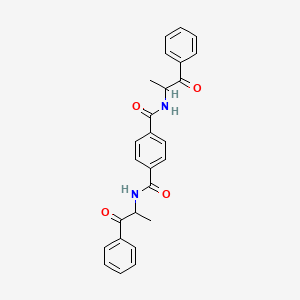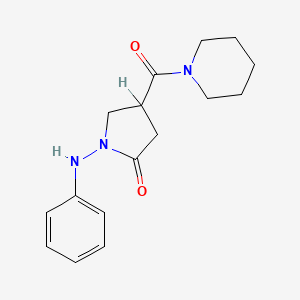
Methanearsonic acid, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanearsonic acid, dipotassium salt is an organoarsenic compound with the chemical formula CH₅AsO₃K₂. It is a colorless, water-soluble solid that has been widely used in various applications, particularly as a herbicide and fungicide in agriculture . This compound is known for its ability to control weedy grasses and other unwanted vegetation, making it a valuable tool in crop management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Arsenic acid and its salts.
Reduction: Arsenous acid and its salts.
Substitution: Various organoarsenic compounds depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on various biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in treating certain diseases, although its toxicity limits its therapeutic applications.
Industry: Widely used as a herbicide and fungicide in agriculture to control unwanted vegetation and protect crops
Wirkmechanismus
Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.
Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.
Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .
Eigenschaften
CAS-Nummer |
39159-83-6 |
|---|---|
Molekularformel |
CH3AsK2O3 |
Molekulargewicht |
216.151 g/mol |
IUPAC-Name |
dipotassium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZUKPFPUNSRFIAV-UHFFFAOYSA-L |
Kanonische SMILES |
C[As](=O)([O-])[O-].[K+].[K+] |
Verwandte CAS-Nummern |
124-58-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


